Cas no 822-86-6 (trans-1,2-Dichlorocyclohexane)

trans-1,2-Dichlorocyclohexane structure
trans-1,2-Dichlorocyclohexane structure
Product Name:trans-1,2-Dichlorocyclohexane
CAS No:822-86-6
MF:C6H10Cl2
MW:153.049600124359
MDL:MFCD00003824
CID:723634
PubChem ID:87568668
Update Time:2024-10-27

trans-1,2-Dichlorocyclohexane Chemical and Physical Properties

Names and Identifiers

    • Cyclohexane,1,2-dichloro-, (1R,2R)-rel-
    • trans-1,2-Dichlorocyclohexane
    • (1R,2R)-1,2-dichlorocyclohexane
    • (E)-1,2-Dichlorocyclohexane
    • t-1,2-Dichlorocyclohexane
    • Cyclohexane, 1,2-dichloro-, trans-
    • (trans)-1,2-dichlorocyclohexane
    • Cyclohexane, 1,2-dichloro-, (1R,2R)-rel-
    • trans-1,2-Dichlorcyclohexan
    • 1beta,2alpha-Dichlorocyclohexane
    • GZEZIBFVJYNETN-PHDIDXHHSA-
    • 1,2-Dichlorocyclohexane, trans-
    • D2230
    • Cyclohexane, 1,2-dichloro-, trans- (8CI)
    • rel-(1R,2R)-1,2-Dichlorocyclohexane (ACI)
    • 1,2-trans-Dichlorocyclohexane
    • EINECS 212-503-4
    • trans-1,2-Dichlorocyclohexane, 99%
    • UNII-YRN932MS48
    • 822-86-6
    • 1,2-DICHLOROCYCLOHEXANE, TRANS-(+/-)-
    • GZEZIBFVJYNETN-PHDIDXHHSA-N
    • InChI=1/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
    • SCHEMBL1039600
    • CS-0455908
    • DTXSID7022126
    • YRN932MS48
    • Q27896917
    • MDL: MFCD00003824
    • Inchi: 1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
    • InChI Key: GZEZIBFVJYNETN-PHDIDXHHSA-N
    • SMILES: Cl[C@@H]1CCCC[C@H]1Cl

Computed Properties

  • Exact Mass: 152.01600
  • Monoisotopic Mass: 152.0159557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 62.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Colorless powder
  • Density: 1.164 g/mL at 25 °C(lit.)
  • Melting Point: -6.1°C
  • Boiling Point: 69°C/11mmHg(lit.)
  • Flash Point: 151 °F
  • Refractive Index: n20/D 1.4917(lit.)
  • PSA: 0.00000
  • LogP: 2.77520
  • Solubility: Not determined

trans-1,2-Dichlorocyclohexane Security Information

trans-1,2-Dichlorocyclohexane Customs Data

  • HS CODE:2903890090
  • Customs Data:

    China Customs Code:

    2903890090

    Overview:

    2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

trans-1,2-Dichlorocyclohexane Pricemore >>

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abcr
AB141212-5 g
trans-1,2-Dichlorocyclohexane, 96%; .
822-86-6 96%
5g
€145.60 2023-05-09
abcr
AB141212-25 g
trans-1,2-Dichlorocyclohexane, 96%; .
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25g
€499.00 2023-05-09

trans-1,2-Dichlorocyclohexane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: N-Butyl-2-iodobenzamide Solvents: Dichloromethane ;  5 min, rt
Reference
Halocarbocyclization versus dihalogenation: substituent directed iodine(III) catalyzed halogenations
Stodulski, Maciej; et al, Chemical Communications (Cambridge, 2014, 50(26), 3435-3438

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: N2-[1,3-Diphenyl-4-(phenylamino)-1,3,2,4-diazadiphosphetidin-2-yl]-N2,N4,1,3-tet… Solvents: Acetonitrile ;  4 h, reflux
Reference
1,3,2,4-Diazadiphosphetidine-based phosphazane oligomers as source of P(III) atom economy reagents: Conversion of epoxides to vic-haloalcohols, vic-dihalides, and alkenes in the presence of halogen sources
Iranpoor, Nasser; et al, Phosphorus, 2014, 189(7-8), 1165-1173

Production Method 3

Reaction Conditions
1.1 Catalysts: tert-Butyl hydroperoxide
Reference
Peroxide-induced α-elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of the Chemical Society, 1980, (21), 1033-4

Production Method 4

Reaction Conditions
Reference
Selenium-catalyzed nonradical chlorination of olefins with N-chlorosuccinimide
Hori, Tetsuo; et al, Journal of Organic Chemistry, 1979, 44(23), 4204-8

Production Method 5

Reaction Conditions
Reference
Thermal transformations of trans-2-chlorocyclohexanol
Zil'berman, I. E.; et al, Zhurnal Vsesoyuznogo Khimicheskogo Obshchestva im. D. I. Mendeleeva, 1987, 32(3), 352-3

Production Method 6

Reaction Conditions
1.1 Catalysts: Cumene hydroperoxide
Reference
α-Elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of Organometallic Chemistry, 1984, 268(3), 223-34

Production Method 7

Reaction Conditions
1.1 Reagents: Disodium sulfide
2.1 Reagents: Sulfuryl chloride
Reference
Formation of alkenes from vicinal dihalides and β-halo nitroalkanes by elimination reactions with one-electron and two-electron reducing agents
Fukunaga, Kimitoshi; et al, Nippon Kagaku Kaishi, 1983, (4), 542-50

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ,  Water ;  20 min, rt
Reference
Vicinal dichlorination of olefins using NH4Cl and Oxone
Peraka, Swamy; et al, Synthesis, 2014, 46(2), 251-257

Production Method 9

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Chloroform ,  Perfluorooctane ;  1 h, rt
Reference
Use of a fluorous bridge for diffusion controlled uptake of molecular chlorine in chlorine addition to alkenes
Iskra, Jernej; et al, Chemical Communications (Cambridge, 2003, (19), 2496-2497

Production Method 10

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ,  Triphenylphosphine Solvents: Acetonitrile ;  5 - 10 min, neutralized, reflux
Reference
Trihaloisocyanuric Acid/Triphenylphosphine: An Efficient System for Regioselective Conversion of Epoxides into Vicinal Halohydrins and Vicinal Dihalides under Mild Conditions
de Andrade, Vitor S. C.; et al, Synthesis, 2016, 48(9), 1381-1388

Production Method 11

Reaction Conditions
1.1 Reagents: (OC-6-21)-Tetrachloro[methylenebis(1,3-dihydro-3-tetradecyl-1H-imidazol-1-yl-2(3… Catalysts: Tetrabutylammonium chloride Solvents: Chloroform-d ;  2 h, 25 °C
Reference
Bis-N-heterocyclic carbene palladium(IV) tetrachloride complexes: synthesis, reactivity, and mechanisms of direct chlorinations and oxidations of organic substrates
McCall, A. Scott; et al, Journal of the American Chemical Society, 2011, 133(6), 1832-1848

Production Method 12

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride ,  (OC-6-23)-(Nitrato-κO)oxo[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,2… Solvents: Dichloromethane ;  2 min, -80 °C; -80 °C → rt
Reference
Oxidation of Chloride and Subsequent Chlorination of Organic Compounds by Oxoiron(IV) Porphyrin π-Cation Radicals
Cong, Zhiqi; et al, Angewandte Chemie, 2011, 50(42), 9935-9939

Production Method 13

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  1-Butanaminium, N,N,N-tributyl-, (hydrogen difluoride) (1:1) Solvents: Dichloromethane ;  26 h, rt
Reference
Tetrabutylammonium bifluoride
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-4

Production Method 14

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Mechanism and stereochemistry of the addition of nitrogen dioxide to olefins
Brand, J. C. D.; et al, Journal of the Chemical Society, 1958, 629, 629-38

Production Method 15

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Reaction of trichloramine with olefins. A convenient synthesis of vic-dichlorides
Field, Kurt W.; et al, Synthesis, 1969, 135,

Production Method 16

Reaction Conditions
1.1 Reagents: N-Chloro-N-ethylethanamine ,  Phosphorus oxychloride Solvents: Dichloromethane
Reference
A new method for mixed halogenation. N-Chloroamine-phosphorus bromide system as a synthetic equivalent of the mixed halogen Cl+Br-
Zyk, Nikolai V.; et al, Phosphorus, 1998, 139, 107-122

Production Method 17

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Acetonitrile ;  4 h, reflux
Reference
Regioselective synthesis of vic-halo alcohols and symmetrical or unsymmetrical vic-dihalides from epoxides using triphenylphosphine-N-halo imides
Iranpoor, Nasser; et al, Canadian Journal of Chemistry, 2006, 84(1), 69-75

Production Method 18

Reaction Conditions
1.1 Reagents: Cumene hydroperoxide Solvents: 1,4-Dioxane ;  30 min, reflux
Reference
Cumyl hydroperoxide
Rossiter, Bryant E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hypochlorite ,  Sulfuryl chloride
Reference
Oxidative cleavages of aliphatic and cyclic iodides
McCabe, Peter Heggison; et al, Tetrahedron Letters, 1981, 22(37), 3679-80

Production Method 20

Reaction Conditions
Reference
α-Elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of Organometallic Chemistry, 1984, 268(3), 223-34

Production Method 21

Reaction Conditions
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(dimethylamino)ethyl]thiourea Solvents: Dichloromethane ;  3 h, rt
Reference
Organocatalysis as a Safe Practical Method for the Stereospecific Dibromination of Unsaturated Compounds
Hernandez-Torres, Gloria; et al, Organic Letters, 2012, 14(7), 1858-1861

Production Method 22

Reaction Conditions
1.1 Reagents: Molybdenum pentachloride Solvents: Dichloromethane
Reference
Chlorination of alkenes and alkynes with molybdenum(V) chloride
San Filippo, Joseph Jr.; et al, Journal of the American Chemical Society, 1975, 97(6), 1599-600

Production Method 23

Reaction Conditions
1.1 Reagents: Palladium(1+), trichloro[methylenebis(3-tetradecyl-1H-imidazol-1-yl-2(3H)-yliden… Solvents: Chloroform-d ;  25 °C
Reference
Pyridine-Assisted Chlorinations and Oxidations by Palladium(IV)
McCall, A. Scott; et al, Organometallics, 2012, 31(9), 3527-3538

Production Method 24

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Chlorine Solvents: Acetone ,  Water
Reference
A study of the hypochlorination of styrene. Preparation of chlorohydrins in aqueous acetone
Sumrell, Gene; et al, Canadian Journal of Chemistry, 1964, 42(12), 2896-9

Production Method 25

Reaction Conditions
1.1 Solvents: Carbon tetrachloride ;  reflux
Reference
N,N-dibromobenzenesulfonamide and N,N-dibromo-p-toluenesulfonamide
Crouch, R. David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-7

Production Method 26

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  1-Butanaminium, N,N,N-tributyl-, (hydrogen difluoride) (1:1) Solvents: Dichloromethane
Reference
Efficient utilization of tetrabutylammonium bifluoride in halofluorination reactions
Camps, F.; et al, Journal of Organic Chemistry, 1989, 54(18), 4294-8

Production Method 27

Reaction Conditions
1.1 Reagents: Sulfur trioxide
1.2 -
Reference
Sulfur trioxide-assisted electrophilic addition of ethyl hypochlorite to olefins
Zefirov, N. S.; et al, Sulfur Letters, 1986, 4(2), 45-50

Production Method 28

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine ;  reflux
Reference
Triphenylphosphine-carbon tetrachloride
Taschner, Michael J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

trans-1,2-Dichlorocyclohexane Raw materials

trans-1,2-Dichlorocyclohexane Preparation Products

trans-1,2-Dichlorocyclohexane Suppliers

Amadis Chemical Company Limited
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(CAS:822-86-6)trans-1,2-Dichlorocyclohexane
Order Number:A1207178
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):332.0
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Amadis Chemical Company Limited
(CAS:822-86-6)trans-1,2-Dichlorocyclohexane
A1207178
Purity:99%
Quantity:25g
Price ($):332.0
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